![molecular formula C17H19N5O2 B5541760 N-[(5-acetyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-1,3-benzoxazol-2-amine](/img/structure/B5541760.png)

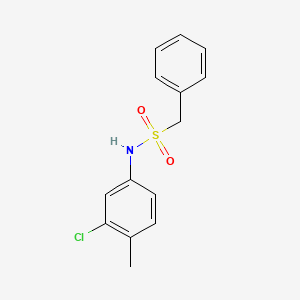

N-[(5-acetyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-1,3-benzoxazol-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of complex molecules like N-[(5-acetyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-1,3-benzoxazol-2-amine often involves multi-step synthetic routes. A general approach towards the synthesis of tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-4-one derivatives has been introduced, utilizing regioselective strategies and cyclization reactions (Dzedulionytė et al., 2022). Similarly, compounds with related heterocyclic frameworks have been synthesized through various innovative methods, providing insights into potential synthetic routes for our target molecule (Abrous et al., 2001; Palazzino et al., 1989).

Molecular Structure Analysis

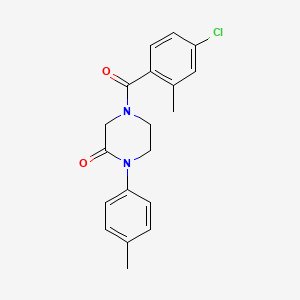

The molecular structure of N-[(5-acetyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-1,3-benzoxazol-2-amine is characterized by the presence of a pyrazolodiazepine scaffold fused with a benzoxazole ring. The structure elucidation of such compounds is typically achieved through NMR, HRMS, and sometimes X-ray crystallography, providing detailed insights into the molecular conformation and electronic distribution within the molecule (Dzedulionytė et al., 2022).

Chemical Reactions and Properties

The reactivity of compounds containing pyrazolodiazepine and benzoxazole moieties can vary widely depending on the substitution pattern and the functional groups present. For instance, pyrazolodiazepinones have shown a range of reactions with electrophilic reagents, leading to acylation, carbamoylation, and cyclization reactions (Kemskii et al., 2016). These reactions highlight the versatile chemistry that could be applicable to our target molecule, enabling functionalization or further derivatization.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

The chemical structure of N-[(5-acetyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-1,3-benzoxazol-2-amine belongs to a class of compounds that have been the focus of various synthetic methodologies aimed at creating novel heterocyclic systems. These compounds are of interest due to their potential biological and pharmacological properties.

For instance, Dzedulionytė et al. (2022) developed a general approach towards the synthesis of tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-4-one and related derivatives, highlighting a regioselective strategy for synthesizing ethyl 1-(oxiran-2-ylmethyl)-1H-pyrazole-5-carboxylates, which upon further treatment with amines, undergo oxirane ring-opening and direct cyclisation to yield target compounds (Dzedulionytė et al., 2022). This work exemplifies the synthesis of complex heterocyclic systems, which could serve as frameworks for further functionalization and exploration of biological activity.

Potential Antitumor Agents

Another area of interest is the exploration of these heterocyclic compounds as potential antitumor agents. The synthesis of 1,2,3,4-tetrahydropyrazolo[4,3-c][1]benzazepin-1-ones and their derivatives has been reported, with structural assignments supported by spectroscopic studies. These compounds represent a new tricyclic ring system with potential implications in antitumor activity (G. Palazzino et al., 1989).

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-[2-[(1,3-benzoxazol-2-ylamino)methyl]-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepin-5-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O2/c1-12(23)21-7-4-8-22-14(11-21)9-13(20-22)10-18-17-19-15-5-2-3-6-16(15)24-17/h2-3,5-6,9H,4,7-8,10-11H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKEYEUXSRDTTMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCN2C(=CC(=N2)CNC3=NC4=CC=CC=C4O3)C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(4-morpholinyl)benzamide](/img/structure/B5541679.png)

![4-({4-methyl-5-[1-(3-methylpyrazin-2-yl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methyl)morpholine](/img/structure/B5541681.png)

![(1S*,5R*)-3-[2-chloro-5-(trifluoromethyl)benzoyl]-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5541705.png)

![6-bromo-N-propyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5541731.png)

![[1-(3-bromobenzyl)-3-piperidinyl]methanol](/img/structure/B5541736.png)

![2-methyl-3-[(2-nitrobenzylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5541746.png)

![methyl 4-[4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine-1-carboxylate](/img/structure/B5541753.png)

![4-({4-[(2,4-dichlorobenzyl)oxy]benzylidene}amino)-5-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5541766.png)

![2-(2,4-dichlorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5541780.png)